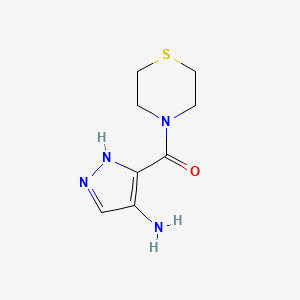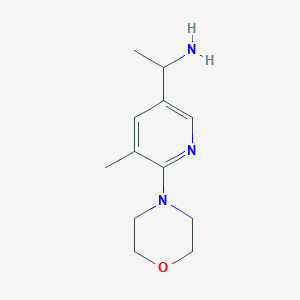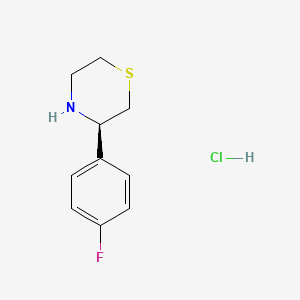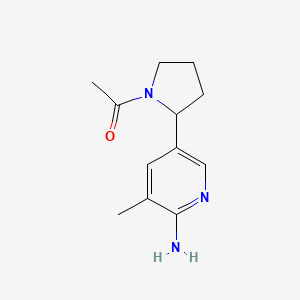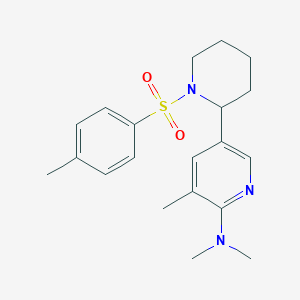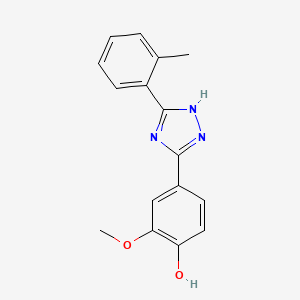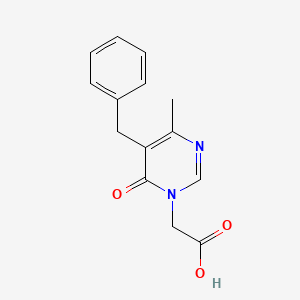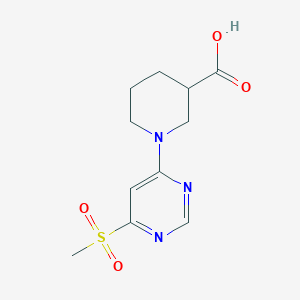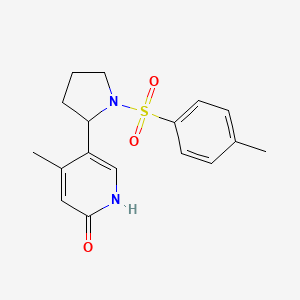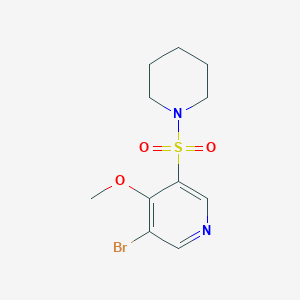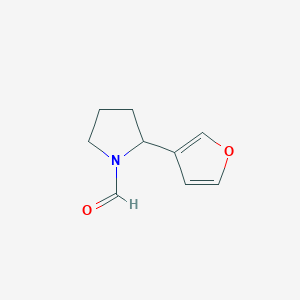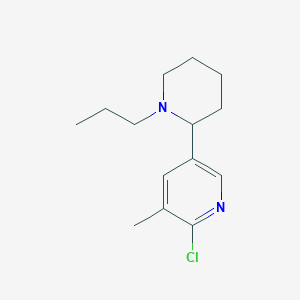
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the third position, and a propylpiperidinyl group at the fifth position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methylpyridine with 1-propylpiperidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group at the second position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学研究应用
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, and in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound lacks the propylpiperidinyl group and has different chemical and biological properties.
3-Methyl-5-(1-propylpiperidin-2-yl)pyridine: This compound lacks the chloro group and may have different reactivity and applications.
2-Chloro-3-methylpyridine: This compound lacks the propylpiperidinyl group and has different properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.
属性
分子式 |
C14H21ClN2 |
|---|---|
分子量 |
252.78 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-3-7-17-8-5-4-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3 |
InChI 键 |
ZNHOHOOQWOUIOO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCCC1C2=CN=C(C(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


